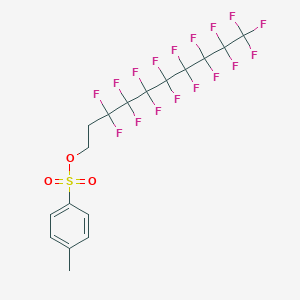

1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate

描述

1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate is a fluorinated compound known for its unique properties, including low surface energy and high chemical stability. This compound is often used in various industrial and scientific applications due to its hydrophobic and oleophobic characteristics.

准备方法

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate can be synthesized through a multi-step process involving the reaction of perfluorodecyl iodide with p-toluenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the sulfonate ester.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to remove any impurities.

化学反应分析

Types of Reactions: 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: In the presence of water and a catalyst, the sulfonate ester can hydrolyze to form the corresponding alcohol and p-toluenesulfonic acid.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.

Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Hydrolysis Products: The primary products are perfluorodecanol and p-toluenesulfonic acid.

科学研究应用

Surface Modification

The primary application of 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate is in the modification of surface properties of materials. Its ability to alter wettability and adhesion characteristics makes it valuable in various industries:

- Coatings : Used in the development of hydrophobic coatings that enhance water repellency and reduce friction.

- Material Science : Its application in modifying surfaces for better adhesion properties is crucial in electronics and automotive sectors.

Research indicates that compounds like this compound are persistent in the environment and can bioaccumulate. Studies have suggested potential health risks associated with exposure to perfluoroalkyl substances (PFAS), including:

- Endocrine Disruption : Evidence points to interference with hormonal functions in animal models.

- Toxicological Effects : Linked to liver damage and developmental issues.

A study published in RSC Advances highlighted the biological activity of perfluorinated compounds and their implications for human health and environmental systems .

Industrial Applications

The unique properties of this compound extend to various industrial applications:

- Textile Industry : Utilized as a water-repellent agent in fabric treatments.

- Electronics : Employed in coatings for electronic components to enhance durability against moisture.

- Biomedical Applications : Investigated for use in drug delivery systems due to its stability and biocompatibility.

Case Study 1: Surface Modification for Coatings

A study demonstrated the effectiveness of this compound in creating ultra-hydrophobic surfaces on glass substrates. The treated surfaces exhibited a contact angle greater than 150 degrees, indicating superior water repellency. This property is beneficial for applications requiring anti-fogging or anti-corrosion coatings .

Case Study 2: Environmental Persistence

Research conducted by environmental scientists assessed the persistence of PFAS compounds in aquatic environments. It was found that this compound remained detectable in sediment samples long after initial exposure. This highlights concerns regarding long-term ecological impacts and bioaccumulation risks .

作用机制

The mechanism by which 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate exerts its effects is primarily through its ability to lower surface energy. This property allows it to create hydrophobic and oleophobic surfaces, which can repel water and oils. The molecular targets include various substrates where the compound forms a thin, protective layer, preventing the adhesion of contaminants.

相似化合物的比较

- 1H,1H,2H,2H-Perfluorodecyltriethoxysilane

- 1H,1H,2H,2H-Perfluorodecanethiol

- 1H,1H,2H,2H-Perfluorodecyl acrylate

Comparison: 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate is unique due to its sulfonate ester group, which provides distinct reactivity compared to other fluorinated compounds. While 1H,1H,2H,2H-Perfluorodecyltriethoxysilane and 1H,1H,2H,2H-Perfluorodecanethiol are primarily used for surface modification, the sulfonate ester offers additional versatility in chemical synthesis and industrial applications.

生物活性

1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate (PFDT) is a perfluoroalkyl sulfonate compound with the molecular formula C17H11F17O3S and a molecular weight of approximately 618.3 g/mol. As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), PFDT exhibits unique chemical properties that contribute to its persistence in the environment and potential biological activity. This article explores the biological implications of PFDT, including its effects on human health and ecological systems.

PFDT is characterized by a long perfluorinated carbon chain, which imparts significant hydrophobicity and stability against degradation. The sulfonate group enhances its reactivity, allowing it to participate in various chemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H11F17O3S |

| Molecular Weight | 618.3 g/mol |

| Chemical Class | Perfluoroalkyl sulfonate |

| CAS Number | 113823-56-6 |

Toxicological Studies

Research indicates that PFAS compounds, including PFDT, may disrupt endocrine functions and lead to various health risks. Notably, studies have linked exposure to PFAS with liver damage, developmental issues, and immune system effects in animal models. The following findings summarize key studies:

- Endocrine Disruption: PFDT has been shown to interfere with hormone signaling pathways, potentially leading to reproductive and developmental toxicity. Animal studies indicate alterations in thyroid hormone levels following exposure to PFAS compounds.

- Liver Toxicity: Research has demonstrated that exposure to PFDT can result in hepatotoxic effects, including increased liver weight and altered enzyme levels indicative of liver damage .

- Bioaccumulation Potential: Due to its chemical structure, PFDT exhibits a high potential for bioaccumulation in living organisms. Studies suggest that PFAS can accumulate in the liver and other tissues over time, raising concerns about long-term exposure effects.

Environmental Impact

PFDT's persistence in the environment poses significant ecological risks. Its hydrophobic nature allows it to accumulate in soil and water systems, potentially affecting aquatic life. Key environmental findings include:

- Aquatic Toxicity: Laboratory studies have reported adverse effects on fish and other aquatic organisms exposed to PFAS compounds. These effects include behavioral changes and reproductive impairments .

- Soil Contamination: PFDT can leach into groundwater systems, leading to widespread contamination issues that affect drinking water sources.

Case Study 1: Endocrine Disruption in Rodents

A study conducted on rodents exposed to varying concentrations of PFDT demonstrated significant endocrine disruption. The results indicated altered levels of estrogen and testosterone, leading to reproductive abnormalities.

Case Study 2: Liver Toxicity Assessment

In another study assessing liver toxicity, rats were administered doses of PFDT over a period of 90 days. The findings revealed increased liver enzymes and histopathological changes consistent with liver damage.

属性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F17O3S/c1-8-2-4-9(5-3-8)38(35,36)37-7-6-10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCSEECKLMOBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F17O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90896095 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113823-56-6 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。